1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
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Overview
Description
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is an organic compound with a complex structure that includes a sulfonyl group, a fluorine atom, and a methoxy group attached to a benzene ring, which is further connected to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole typically involves multiple steps. One common route includes the sulfonylation of 5-fluoro-2-methoxybenzenesulfonyl chloride with an indole derivative. The reaction conditions often require the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom and the methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2-fluoro-5-methylbenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity but different substitution patterns.
5-fluoro-2-methoxybenzenesulfonyl fluoride: A related compound with a fluoride group instead of a chloride.
Uniqueness
1-(5-Fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
914619-35-5 |
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Molecular Formula |
C16H16FNO3S |
Molecular Weight |
321.4g/mol |
IUPAC Name |
1-(5-fluoro-2-methoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16FNO3S/c1-11-9-12-5-3-4-6-14(12)18(11)22(19,20)16-10-13(17)7-8-15(16)21-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
BYBBIVNCXNXHCQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
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